(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,5-dichlorothiophen-3-yl)methanone
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Overview
Description
The compound (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,5-dichlorothiophen-3-yl)methanone
is a complex organic molecule that contains a benzo[d]imidazole moiety. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs .
Scientific Research Applications
Antiproliferative Activity in Cancer Research
A study by Mullagiri et al. (2018) synthesized a series of compounds related to (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(2,5-dichlorothiophen-3-yl)methanone and evaluated them for antiproliferative activity against various human cancer cell lines. These compounds showed considerable cytotoxicity, indicating potential for cancer treatment research (Mullagiri et al., 2018).
Antimicrobial and Antimycobacterial Properties
Narasimhan et al. (2011) investigated a series of compounds including this compound derivatives for their antimicrobial and antimycobacterial activities. The results indicated significant antimicrobial potential, contributing to research in infectious diseases (Narasimhan et al., 2011).
Anticonvulsant Agents
Malik and Khan (2014) synthesized a series of methanone derivatives, related to the compound , to evaluate their anticonvulsant activities. These compounds showed significant potential as anticonvulsant agents, adding to the body of research on neurological disorders (Malik & Khan, 2014).
Antiviral Research
Galal et al. (2010) synthesized compounds including derivatives of this compound for antiviral research. They found these compounds exhibited potent HIV inhibitory activity, contributing to antiviral drug research (Galal et al., 2010).
Synthesis and Characterization in Chemical Research
Mabkhot et al. (2010) described the synthesis of various derivatives of this compound, contributing to the field of chemical synthesis and characterization (Mabkhot et al., 2010).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole-containing compounds are known to interact with their targets in a variety of ways, leading to different biological effects . For instance, some imidazole derivatives can inhibit quorum sensing, a cell-to-cell signaling mechanism used by bacterial populations .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole is a highly soluble compound, which suggests it could have good bioavailability .
Result of Action
Some imidazole derivatives have been found to exhibit antiproliferative activity, suggesting they may inhibit cell growth or division .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility suggests it may be more effective in aqueous environments . .
Properties
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-(2,5-dichlorothiophen-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3OS/c17-14-7-11(15(18)23-14)16(22)20-6-5-10(8-20)21-9-19-12-3-1-2-4-13(12)21/h1-4,7,9-10H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNYUANDAFPNFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=C(SC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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